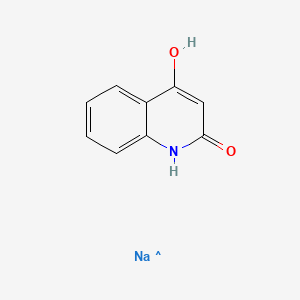

2-hydroxy-1H-quinolin-4-one; sodium

Description

Contextualization within the Quinolone Chemical Class in Academic Research

Quinolones are a broad class of heterocyclic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring containing a ketone group. mdpi.com While the term "quinolone" is often associated with the widely used quinolone antibiotics, this class of compounds is vast and encompasses various structural isomers with distinct properties. wikipedia.orgnih.gov

The subject of this article, 2-hydroxy-1H-quinolin-4-one, is a member of the quinolinone family but is structurally distinct from the core of most quinolone antibiotics, which are typically 4-quinolone derivatives. wikipedia.orgwikipedia.org It exists in tautomeric equilibrium with other forms, most notably 4-hydroxy-2(1H)-quinolinone. researchgate.net This particular scaffold is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. arabjchem.org

Historical and Contemporary Significance in Synthetic and Medicinal Chemistry Research

The synthesis of quinolinones dates back to the late 19th century, with methods like the Camps cyclization providing access to both 2-hydroxyquinolines and 4-hydroxyquinolines. mdpi.comwikipedia.org The Conrad-Limpach reaction is another classical and still commonly used method for synthesizing 2-alkyl-4(1H)-quinolones. uni-konstanz.de Contemporary synthetic chemistry continues to explore more efficient and environmentally friendly methods for the preparation of these scaffolds. mdpi.com

In medicinal chemistry, the 4-hydroxy-2-quinolone scaffold is of great interest due to its presence in numerous natural products and its wide range of biological activities. mdpi.comresearchgate.net Research has demonstrated its potential in developing agents with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov

Overview of Key Research Areas Pertaining to the 2-hydroxy-1H-quinolin-4-one Scaffold

The diverse biological activities of 2-hydroxy-1H-quinolin-4-one derivatives have led to several key areas of research:

Anticancer Activity: A significant body of research focuses on the antiproliferative effects of these compounds against various cancer cell lines. mdpi.commdpi.com Modifications of the core structure have been explored to enhance cytotoxicity and selectivity. mdpi.com

Antimicrobial Agents: Derivatives of this scaffold have shown promising activity against a range of microbial pathogens, including bacteria and fungi. nih.govnih.gov

Antiviral Properties: The potential of these compounds as antiviral agents, including against HIV, has been an area of investigation. nih.gov

Neuroprotective Effects: The neuroprotective potential of the quinolinone scaffold is another active area of research. mdpi.com

Anti-inflammatory Activity: The ability of these compounds to inhibit enzymes like soybean lipoxygenase suggests their potential as anti-inflammatory agents. researchgate.net

Synthetic Precursors: The reactivity of the 2-hydroxy-1H-quinolin-4-one scaffold makes it a valuable building block in organic synthesis for the creation of more complex heterocyclic systems. arabjchem.org

Table 1: Tautomeric Forms of 2-hydroxy-1H-quinolin-4-one

| Tautomer Name | Chemical Structure | Key Features |

|---|---|---|

| 2-hydroxy-1H-quinolin-4-one | C₉H₇NO₂ | Features a hydroxyl group at position 2 and a ketone at position 4. |

| 4-hydroxy-2(1H)-quinolone | C₉H₇NO₂ | The more stable and commonly represented tautomer with a hydroxyl group at position 4 and a ketone at position 2. researchgate.netresearchgate.net |

Table 2: Selected Synthetic Methods for Quinolone Scaffolds

| Synthesis Method | Description | Reference |

|---|---|---|

| Camps Cyclization | Base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, yielding quinolin-2-ones or quinolin-4-ones depending on the substrate and conditions. mdpi.com | mdpi.com |

| Conrad-Limpach Reaction | Acid-catalyzed condensation of β-keto esters with anilines, followed by thermal cyclization to produce 4(1H)-quinolones. uni-konstanz.de | uni-konstanz.de |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7NNaO2 |

|---|---|

Molecular Weight |

184.15 g/mol |

InChI |

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12); |

InChI Key |

RGNUXAOWDXDIFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)O.[Na] |

Related CAS |

4510-76-3 83968-62-1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 2 Hydroxy 1h Quinolin 4 One and Its Derivatives

Classical Condensation and Cyclization Methodologies

Conrad-Limpach Reaction and its Adaptations

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone for the preparation of 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgiipseries.org The initial step is the formation of a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org

The reaction mechanism begins with the attack of aniline (B41778) on the keto group of the β-ketoester, forming a tetrahedral intermediate. Subsequent protonation and dehydration lead to a Schiff base, which, after keto-enol tautomerization, undergoes an electrocyclic ring-closing reaction. The final steps involve the elimination of an alcohol and further tautomerization to afford the 4-hydroxyquinoline. wikipedia.org A critical aspect of this synthesis is the high temperature required for the cyclization step, often around 250 °C. wikipedia.orgmdpi.com The choice of solvent is also crucial, with high-boiling inert solvents like mineral oil or diphenyl ether significantly improving yields compared to solvent-free conditions. wikipedia.orgmdpi.com

It is important to note the regioselectivity of the initial condensation. While the Conrad-Limpach reaction typically involves the attack of the aniline on the keto group, leading to 4-hydroxyquinolines, the Knorr quinoline (B57606) synthesis, under different conditions (around 140 °C), favors the attack on the ester group, resulting in a β-keto acid anilide and ultimately leading to the formation of 2-hydroxyquinolines. wikipedia.org The final product of the Conrad-Limpach synthesis is often depicted as the enol form (4-hydroxyquinoline), but it is believed that the keto form (4-quinolone) is the predominant tautomer. wikipedia.org

| Reactants | Conditions | Product | Key Features |

| Anilines, β-ketoesters | High temperature (~250 °C), often in a high-boiling inert solvent | 4-Hydroxyquinolines | Forms Schiff base intermediate; thermal cyclization is rate-determining. wikipedia.orgmdpi.com |

| Anilines, β-ketoesters | Moderate temperature (~140 °C) | 2-Hydroxyquinolines (Knorr variation) | Aniline attacks the ester group, leading to a different regioisomer. wikipedia.org |

Camps' Cyclization Reaction

The Camps' cyclization, discovered by Rudolf Camps in 1899, provides a route to both quinolin-2-ones and quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comwikipedia.org The regioselectivity of the reaction, leading to either the 2-oxo or 4-oxo isomer, is dependent on the structure of the substrate and the reaction conditions. mdpi.comwikipedia.org

The mechanism proceeds via an intramolecular aldol-type condensation. mdpi.com The N-(2-acylaryl)amide, which can be prepared by methods such as the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride, undergoes enolization. mdpi.comresearchgate.net Subsequent intramolecular attack of the enolate on the carbonyl group and dehydration leads to the formation of the quinolone ring system. mdpi.com While often depicted as hydroxyquinolines, the quinolone tautomer is generally favored. wikipedia.org Buchwald's group developed a two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones utilizing a copper-catalyzed amidation of 2-halogenoacetophenones to form the N-(2-acylaryl)amide precursor, followed by Camps' cyclization. mdpi.comresearchgate.net

| Starting Material | Conditions | Products | Key Features |

| N-(2-acylaryl)amides | Base-catalyzed (e.g., NaOH, KOH) | 2-Hydroxyquinolines and/or 4-Hydroxyquinolines | Intramolecular aldol (B89426) condensation; product ratio depends on substrate and conditions. mdpi.comwikipedia.orgwikipedia.org |

| 2-Halogenoacetophenones and amides | 1. Copper-catalyzed amidation. 2. Base-mediated Camps cyclization | 2-Aryl- and 2-Vinylquinolin-4-ones | Two-step synthesis providing access to substituted quinolones. mdpi.comresearchgate.net |

Dieckmann Condensation Approaches

The Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-ketoesters, has been adapted for the synthesis of quinolin-4-one derivatives. mdpi.com In this approach, a diester, which can be formed from the reaction of methyl anthranilate with methyl acrylate, undergoes intramolecular cyclization in the presence of a strong base like sodium hydride. mdpi.com This cyclization yields a dihydroquinolinone, which is then oxidized, for instance with chloranil, to the corresponding quinolin-4-one. mdpi.com

A variation of this methodology involves the thermal Dieckmann condensation of diethyl 2,2'-[(1,3-dioxo-1,3-propanediyl)diimino]bisbenzoate in boiling diphenyl ether. researchgate.net Furthermore, 3-alkyl-4-hydroxy-2-quinolones have been synthesized in high yields through the intramolecular Dieckmann condensation of substituted malonic acid ethyl ester 2-carbalkoxyanilides. researchgate.net

| Starting Material | Conditions | Intermediate/Product | Key Features |

| Diester from methyl anthranilate and methyl acrylate | 1. Sodium hydride. 2. Oxidation (e.g., chloranil) | Dihydroquinolinone intermediate, then Quinolin-4-one | Intramolecular cyclization of a diester followed by oxidation. mdpi.com |

| Substituted malonic acid ethyl ester 2-carbalkoxyanilides | Dieckmann condensation conditions | 3-Alkyl-4-hydroxy-2-quinolones | Provides access to 3-substituted derivatives. researchgate.net |

Syntheses from Indole-2,3-dione Ring Systems

Indole-2,3-diones (isatins) serve as versatile starting materials for the synthesis of quinoline derivatives. A notable method involves the reaction of isatin (B1672199) with diazomethane (B1218177) derivatives. For instance, the reaction of 4-chloro-1H-indole-2,3-dione with (trimethylsilyl)diazomethane in the presence of diethylamine (B46881) leads to the formation of 5-chloro-3-methoxyquinolin-2(1H)-one, which can then be converted to 5-chloro-3-hydroxyquinolin-2(1H)-one. google.com

Microwave-assisted synthesis has also been employed to efficiently produce 2-quinolone-4-carboxylic acid derivatives from indole-2,3-diones. mdpi.com This method offers the advantage of significantly reduced reaction times. mdpi.com Additionally, a series of 4-quinolone derivatives have been synthesized in high yields by reacting indoline-1,3-dione with various aldehydes in the presence of tert-butyl hydroperoxide and potassium carbonate. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| 4-Chloro-1H-indole-2,3-dione | (Trimethylsilyl)diazomethane, diethylamine | 5-Chloro-3-methoxyquinolin-2(1H)-one | Ring expansion of the isatin core. google.com |

| Indole-2,3-dione | Microwave irradiation | 2-Quinolone-4-carboxylic acid derivatives | Rapid and efficient synthesis. mdpi.com |

| Indoline-1,3-dione | Alkyl/aryl aldehydes, TBHP, K2CO3 | 4-Quinolone derivatives | High yields for a range of derivatives. mdpi.com |

Transition-Metal-Catalyzed Synthetic Routes

Palladium-Catalyzed Reactions for 2-Quinolone Derivatives

Palladium catalysis has emerged as a powerful tool for the synthesis of 2-quinolone derivatives, offering mild reaction conditions and broad functional group tolerance. nih.govorganic-chemistry.org A common strategy involves the use of o-iodoanilines as starting materials. nih.govresearchgate.net For example, the Heck reaction between 2-iodoanilines and dimethyl maleate (B1232345) can be used to form (Z)-acrylic esters, which then cyclize to yield 4-carbomethoxy-2-quinolones. nih.gov

Palladium-catalyzed carbonylative annulation is another significant approach. The reaction of anilines and internal alkynes with a solid carbon monoxide source like molybdenum hexacarbonyl can produce N-pyridine protected 2-quinolones. nih.gov Furthermore, N-methoxy 2-quinolones have been synthesized via a palladium-catalyzed N-H activation/Heck reaction of acrylamides with arynes. nih.gov Cascade reactions, such as a Buchwald-type amidation followed by a Knoevenagel condensation, have also been developed to synthesize N-alkoxyquinolin-2(1H)-ones in good yields. nih.gov

| Reactants | Catalyst/Reagents | Product | Reaction Type |

| 2-Iodoanilines, Dimethyl maleate | Palladium catalyst | 4-Carbomethoxy-2-quinolones | Heck reaction followed by cyclization. nih.gov |

| Anilines, Internal alkynes | Palladium catalyst, Mo(CO)6 | N-Pyridine protected 2-quinolones | Carbonylative annulation. nih.gov |

| Acrylamides, Arynes | Pd(OAc)2, Cu(OAc)2, CsF | N-Methoxy 2-quinolones | N-H activation/Heck reaction. nih.gov |

| N-Alkoxyamides, Benzaldehydes | Pd2(dba)3, Xantphos, Cs2CO3 | N-Alkoxyquinolin-2(1H)-ones | Cascade Buchwald amidation/Knoevenagel condensation. nih.gov |

Domino Heck-Cyclization and Heck Reaction/Amination Processes

Domino reactions, which involve consecutive transformations in a single pot, offer an efficient and atom-economical approach to complex molecules. The Heck reaction, a palladium-catalyzed C-C bond formation, has been effectively integrated into domino sequences to construct the quinolinone framework.

One notable strategy involves a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides. nih.govresearchgate.net This reaction, typically catalyzed by palladium(II) acetate (B1210297) in the presence of a base like potassium acetate, affords 4-aryl-substituted 2-hydroxy-1H-quinolin-4-ones in moderate to high yields. nih.gov A phosphine (B1218219) ligand-free version of this reaction has also been developed, highlighting a move towards more sustainable catalytic systems. iwu.edu

Another powerful approach is the sequential Heck reaction followed by an amination process. This has been demonstrated in the synthesis of 4-aryl-2-quinolones starting from β-(2-bromoaryl)acrylamides and aryl iodides. iwu.eduarabjchem.org This sequence combines a palladium-catalyzed Heck reaction with a subsequent copper-catalyzed intramolecular C-N bond formation.

Furthermore, the synthesis of 3-substituted quinolin-2(1H)-ones can be achieved through the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds. nih.gov The reaction proceeds via a Heck-type mechanism, with palladium(II) acetate and a phosphine ligand being effective catalysts. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Methyl β-(2-acetamidophenyl)acrylates, Aryl iodides | Pd(OAc)₂, KOAc, DMF | 4-Arylquinolin-2(1H)-ones | 11-80 | nih.gov |

| β-(2-Bromoaryl)acrylamides, Aryl iodides | Pd catalyst, Cu catalyst | 4-Aryl-2-quinolones | - | iwu.eduarabjchem.org |

| 2-Iodoaniline, α,β-Unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | 67-76 | nih.gov |

Green Chemistry Approaches in 2-hydroxy-1H-quinolin-4-one Synthesis

The principles of green chemistry have significantly influenced the development of synthetic routes to 2-hydroxy-1H-quinolin-4-one, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov The synthesis of 4-hydroxy-2-quinolone derivatives has been successfully achieved under microwave conditions. For instance, the condensation of anilines with reagents like malonic acid or diethyl malonate is significantly accelerated by microwave heating. nih.govnih.gov This method has been used to prepare a variety of ring-substituted 4-hydroxy-1H-quinolin-2-ones. nih.gov Furthermore, microwave-assisted synthesis of chalcones and pyrazolines derived from 4-hydroxy-2(1H)-quinolone has been reported. nih.gov In some cases, the use of N,N-dimethylformamide as a solvent under microwave irradiation has been shown to improve reaction yields. arabjchem.org

| Reactants | Conditions | Product | Advantage | Reference |

| Anilines, Malonic acid/esters | Microwave irradiation | Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Rapid, efficient | nih.gov |

| 4-Hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones | Microwave irradiation | 3-(4,5-Dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones | - | nih.gov |

| Aniline, Malonic acid | Microwave, POCl₃ | 2,4-Dichloroquinoline (from 4-hydroxy-2-quinolone intermediate) | Fast, one-pot | asianpubs.orgasianpubs.org |

Bismuth(III) chloride (BiCl₃) has gained attention as a green catalyst due to its low toxicity, low cost, and environmental friendliness. nih.govresearchgate.netrsc.org It has been effectively employed as a Lewis acid catalyst in the synthesis of 4-hydroxy-2-quinolone analogues. nih.govresearchgate.netrsc.org A notable application is the BiCl₃-catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation. nih.govresearchgate.net This method provides moderate to good yields of the desired products and represents a significant advancement in the eco-friendly synthesis of this heterocyclic system. nih.gov The use of BiCl₃ aligns with green chemistry principles by replacing more hazardous and corrosive traditional catalysts. nih.govresearchgate.netrsc.org

| Reactants | Catalyst | Conditions | Yield (%) | Reference |

| β-Enaminones, Diethyl malonate | BiCl₃ (20 mol%) | Microwave, Ethanol (B145695) | 51-71 | nih.govresearchgate.net |

Developing synthetic methods that operate under solvent-free or at low-temperature conditions is a key goal of green chemistry, as it reduces waste and energy consumption. An iridium-catalyzed alkylation of 4-hydroxy-2(1H)-quinolone with benzyl (B1604629) alcohol has been achieved under solvent-free thermal conditions. arabjchem.org Additionally, a solvent-free chlorination of 4-hydroxy-2(1H)-quinolone using equimolar phosphorus oxychloride with pyridine (B92270) as a base has been reported for large-scale preparations, offering economic, environmental, and safety benefits. arabjchem.org The synthesis of novel oxazocines from 4-hydroxy-2(1H)-quinolone has also been accomplished under solvent-free microwave irradiation conditions. arabjchem.org Furthermore, some transition-metal-free C-3 arylation reactions of quinolin-4-ones have been shown to proceed smoothly at room temperature. organic-chemistry.org

Synthesis of Functionalized 2-hydroxy-1H-quinolin-4-one Derivatives

The functionalization of the 2-hydroxy-1H-quinolin-4-one core is crucial for modulating its biological and chemical properties. Regioselective strategies allow for the precise introduction of various substituents at specific positions of the quinolone ring.

Alkylation: The alkylation of 4-hydroxy-2(1H)-quinolone can occur at different positions depending on the reaction conditions and reagents. O-alkylation is a common transformation, and highly regioselective O-alkylation has been achieved using alkyl iodides, benzyl bromides, and allyl bromides in the presence of bases like silver carbonate or potassium carbonate. researchgate.net The preparation of 4-(prop-2-ynyloxy)quinolin-2(1H)-ones via alkylation of 4-hydroxyquinolin-2(1H)-one is a key step in the synthesis of thieno[2,3-b]quinolin-4(9H)-ones. thieme-connect.com C3-alkylation has also been reported, for example, in the iridium-catalyzed reaction with benzyl alcohol under solvent-free conditions. arabjchem.org A strategy for the regioselective synthesis of 3-S-alkylated-1,2,4-triazole-quinolones starting from 4-hydroxyquinol-2-ones has also been established. core.ac.uktandfonline.com

Nitration: The nitration of the 4-hydroxy-2-quinolone scaffold is a key reaction for introducing a nitro group, which can be a precursor for other functional groups. Nitration of 4-hydroxy-2(1H)-quinolone with neat nitric acid or a mixture of glacial acetic acid and concentrated nitric acid typically affords 4-hydroxy-3-nitroquinolin-2(1H)-one. researchgate.net The nitration of 1-methyl-2-quinolones has been studied, and the position of nitration is influenced by the substituents present on the benzene (B151609) ring. nih.govkochi-tech.ac.jp For instance, the presence of a methyl group can direct nitration to specific positions due to steric and electronic effects. kochi-tech.ac.jp An efficient and environmentally friendly method for the ipso-nitration of 3-carboxy-4-quinolones has also been developed. rsc.org

| Functionalization | Reagents/Conditions | Position of Functionalization | Reference |

| O-Alkylation | Alkyl halides, K₂CO₃/Ag₂CO₃ | O-4 | researchgate.net |

| C3-Alkylation | Benzyl alcohol, Iridium catalyst | C-3 | arabjchem.org |

| Nitration | HNO₃, Acetic acid | C-3 | researchgate.net |

| ipso-Nitration | Fuming nitric acid | C-3 (decarboxylation-nitration) | rsc.org |

Synthesis of Fused Heterocyclic Systems from 4-hydroxy-2(1H)-quinolone

The 4-hydroxy-2(1H)-quinolone core is a privileged platform for the synthesis of a wide array of fused heterocyclic compounds. nih.govresearchgate.net These annulated systems are of significant interest due to their presence in natural products and their potential pharmacological activities. bohrium.comsemanticscholar.org Key strategies involve the cyclization and condensation reactions at the C3 and C4 positions of the quinolone ring to build additional heterocyclic moieties like pyran, pyrazole (B372694), and thiazole (B1198619) rings.

Pyrano[3,2-c]quinolones: One of the most common methods for synthesizing pyrano[3,2-c]quinolone derivatives is through multi-component reactions (MCRs). bohrium.comnih.gov These reactions are highly efficient, offering atom economy and operational simplicity. A typical MCR involves the condensation of a 4-hydroxy-2(1H)-quinolone derivative (such as 4-hydroxy-1-methylquinolin-2(1H)-one), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or Meldrum's acid. nih.govnih.gov Various catalysts, including L-proline, taurine, and piperidine, have been employed to facilitate these transformations under different reaction conditions, such as conventional heating or microwave irradiation. nih.govtandfonline.comacs.org For instance, the L-proline catalyzed three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid in ethanol yields 4-aryl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones in high yields. nih.gov Another approach involves the synthesis of carbohydrate-fused pyrano[3,2-c]quinolones through the microwave-assisted reaction of 2-C-formyl glycals with various 4-hydroxyquinolones. rsc.org

Pyrazolo[4,3-c]quinolones: The synthesis of the pyrazolo[4,3-c]quinolone scaffold typically involves a multi-step sequence. A common route starts with the Gould-Jacobs reaction between anilines and diethyl 2-(ethoxymethylene)malonate to construct the foundational quinolin-4-one nucleus. nih.govbohrium.com This intermediate is then converted to a 4-chloroquinoline (B167314) derivative. The subsequent reaction of the 4-chloroquinoline with various aryl or alkyl hydrazines leads to the annulation of the pyrazole ring, affording the final pyrazolo[4,3-c]quinolin-3-one products. nih.govbohrium.com This methodology allows for the introduction of diverse substituents on both the quinoline and the pyrazole rings, which has been instrumental in studying structure-activity relationships for these compounds as, for example, ligands for the GABA-A receptor. nih.gov

Thiazolo[4,5-c]quinolones and Other Fused Systems: The synthesis of thiazole-fused quinolones can be achieved through various strategies. One method involves the intramolecular cyclocondensation of appropriately substituted 4-aminothiazoles N-arylated with a quinoline moiety. researchgate.net Other complex fused systems are also accessible from 4-hydroxy-2-quinolones. For example, reaction with 2,3-dichloropyrazine (B116531) can yield bis-pyrazinofuro-quinoline structures. nih.gov Similarly, reaction with (E)-dibenzoylethene can produce other complex fused derivatives. nih.gov These syntheses highlight the versatility of the 4-hydroxy-2-quinolone scaffold in constructing polycyclic heterocyclic systems. semanticscholar.orgnih.gov

Table 1: Synthesis of Fused Heterocyclic Systems from 4-hydroxy-2(1H)-quinolone

| Fused System | Synthetic Method | Key Reagents | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| Pyrano[3,2-c]quinolones | Three-component reaction | Aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline, Ethanol, 80°C | nih.gov |

| Three-component reaction | Aldehydes, malononitrile, 4-hydroxy-1-methyl-2(1H)-quinolone | Taurine, Water | acs.org | |

| Multi-component reaction | Isatins, phenylsulfonyl acetonitrile (B52724), 4-hydroxy-N-methylquinoline-2-one | Piperidine | tandfonline.com | |

| Pyrazolo[4,3-c]quinolones | Multi-step synthesis | Anilines, diethyl 2-(ethoxymethylene)malonate, aryl-hydrazines | Gould-Jacobs reaction, chlorination, condensation | nih.govbohrium.com |

| Thiazolo[4,5-b]quinolines | Intramolecular cyclocondensation | 2-Substituted-4-(N-aryl)thiazoles | Triflic acid | researchgate.net |

| Bis-pyrazinofuro-quinolines | Condensation reaction | 1,6-Disubstituted-4-hydroxy-quinolinones, 2,3-dichloropyrazine | - | nih.gov |

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a powerful strategy for the rapid generation of large, diverse libraries of compounds for high-throughput screening. fortunepublish.com The 2-hydroxy-1H-quinolin-4-one scaffold is well-suited for such approaches, allowing for the systematic modification at various positions to create libraries of derivatives.

Solid-Phase Synthesis: A key technique in combinatorial chemistry is solid-phase synthesis, where molecules are built on an insoluble polymer support. fortunepublish.com This method simplifies purification, as excess reagents and by-products can be easily washed away. fortunepublish.com An efficient solid-phase synthesis for 4(1H)-quinolones has been developed using a polymer-bound cyclic malonic acid ester, starting from a Merrifield resin. nih.govacs.org The resin-bound ester reacts with triethyl orthoformate and then with various nucleophiles, such as arylamines. A subsequent thermal treatment cleaves the product from the resin, yielding the desired 4(1H)-quinolone derivatives. nih.govacs.org This approach allows for the introduction of diversity by using a range of different arylamines in the substitution step, leading to a library of variously substituted quinolones.

Solution-Phase Combinatorial Synthesis: Facile solution-phase methods have also been developed for generating libraries of related heterocyclic systems. For example, a library of 2,2-disubstituted quinazolin-4(1H)-ones was synthesized through a one-pot reaction of 2-aminobenzamides with a variety of ketones. nih.gov This reaction, catalyzed by iodine in ionic liquids, is efficient and allows for the creation of simple, spirocyclic, and even dispirocyclic quinazolinones, providing a diverse set of molecules for biological screening from a common set of starting materials. nih.gov These combinatorial strategies are crucial for exploring the chemical space around the quinolone core and identifying novel compounds with desired properties.

Table 2: Combinatorial Synthesis Approaches for Quinolone-Related Libraries

| Approach | Key Scaffold/Method | Reagents & Conditions | Library Type | Ref. |

|---|---|---|---|---|

| Solid-Phase Synthesis | Polymer-bound cyclic malonic acid ester | Merrifield resin, triethyl orthoformate, various arylamines, thermal cleavage | 4(1H)-quinolone derivatives | nih.govacs.org |

| Solution-Phase Synthesis | Iodine-catalyzed condensation | 2-Aminobenzamides, various ketones, Iodine, Ionic liquids | 2,2-Disubstituted quinazolin-4(1H)-one derivatives | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 1h Quinolin 4 One

Examination of Electrophilic and Nucleophilic Reaction Pathways

The structure of 2-hydroxy-1H-quinolin-4-one allows for both electrophilic and nucleophilic reactions. The quinolone ring's third position is particularly reactive due to the electronic influence of the adjacent hydroxyl and carbonyl groups. arabjchem.org The electron-donating hydroxyl group and the electron-withdrawing carbonyl oxygen create a highly activated site, making the C3 position susceptible to electrophilic substitution reactions such as halogenation and coupling. arabjchem.org

Conversely, the molecule also exhibits nucleophilic character. The oxygen atom of the hydroxyl group serves as the primary site for attack by various acylating and alkylating agents. arabjchem.org The reactivity towards different types of nucleophiles can be selective; hard nucleophiles tend to attack the oxygen and nitrogen atoms, while softer nucleophiles preferentially attack the carbon atom at position 3. arabjchem.org

Alkylation reactions can occur at different positions. For instance, methylation can exclusively target the nitrogen atom at position 1 over the oxygen atom at C4. rsc.org However, under different conditions, such as using alkyl iodides with a silver carbonate catalyst, 2,4-dialkoxyquinolines can be formed with high regioselectivity. preprints.org This demonstrates the tunability of the reaction pathways based on the chosen reagents and conditions.

The introduction of an acetyl group at the C3 position, forming 3-acetyl-4-hydroxy-2-quinolinone derivatives, further diversifies the reactivity, providing additional sites for nucleophilic and electrophilic attack. rsc.orgrsc.org These derivatives can undergo reactions like the Mannich reaction, which proceeds through the formation of an iminium ion intermediate from formaldehyde (B43269) and an amine, followed by an attack from the enol form of the quinolinone. rsc.org

Cycloaddition Reactions and Their Mechanisms

Cycloaddition reactions involving 2-hydroxy-1H-quinolin-4-one derivatives are a powerful tool for constructing complex fused heterocyclic systems. A prominent example is the copper-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), also known as a "click" reaction. preprints.orgresearchgate.net This reaction is used to link the quinolinone scaffold to other molecules. For instance, 4-azido-2-quinolone derivatives react with terminal alkynes to form triazole-containing hybrid molecules in excellent yields. preprints.orgresearchgate.net

Another significant class of cycloadditions is the formal [3+2] and [3+3] cascade annulation. Acid-catalyzed reactions between 4-hydroxy-1-methylquinoline-2(1H)-one and propargylic alcohols can lead to the formation of pyrano[3,2-c]quinolone and furo[3,2-c]quinolone derivatives. preprints.org These reactions demonstrate the utility of the quinolinone scaffold as a building block for more complex polycyclic structures.

Furthermore, a [2+3] pyrroline (B1223166) annulation has been developed using 3-aryl-2H-azirines as the annulation agent with quinolin-2-one enols. mdpi.com This formal (3+2) cycloaddition, catalyzed by copper(II) or copper(I) compounds, proceeds via the cleavage of the N1-C2 bond of the azirine and results in the formation of pyrrolo[3,2-c]quinoline scaffolds in good to excellent yields. mdpi.com These reactions highlight the versatility of cycloaddition strategies in expanding the chemical space accessible from quinolinone precursors. rsc.org

Esterification and Thionation Reactions

Esterification of the hydroxyl group at the C4 position is a common transformation for 2-hydroxy-1H-quinolin-4-one. The oxygen atom of this group acts as a nucleophile, readily attacking acylating agents. arabjchem.org Base-catalyzed O-acylation with various acyl chlorides in the presence of a base like pyridine (B92270) proceeds smoothly at ambient temperatures to yield the corresponding esters. arabjchem.org A specific example is the esterification with 2-furoyl chloride to produce 2-oxo-1,2-dihydroquinolin-4-yl-furan-2-carboxylate. arabjchem.org Similarly, reaction with acetic anhydride (B1165640) in the presence of triethylamine (B128534) or acetic acid can be used to synthesize 2-oxo-1,2-dihydroquinolin-4-yl acetate (B1210297). mdpi.com Esterification can also be a key step in multi-step syntheses, for example, using microwave irradiation to produce ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902) from the corresponding carboxylic acid. mdpi.com

Thionation reactions are employed to replace the oxygen atom of the carbonyl group at C2 with a sulfur atom. This transformation is typically achieved using reagents like tetraphosphorus (B14172348) decasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.commdpi.com For example, the thionation of 3-hydroxy-2-quinolone with P₄S₁₀ in acetonitrile (B52724) yields 3-hydroxyquinoline-2(1H)-thione. mdpi.com The efficiency of these reactions can sometimes be low, and they may lead to a mixture of 2- and 4-thiated products. mdpi.com An alternative approach involves reacting a 4-chloro-substituted quinolinone with thiourea (B124793) to introduce the thio-functionality. mdpi.com Thionated quinolinones exist in a thiolactam-thiolactim tautomeric equilibrium. mdpi.com

Reaction Mechanisms and Intermediate Characterization

The diverse reactivity of 2-hydroxy-1H-quinolin-4-one is underpinned by a variety of reaction mechanisms and the formation of distinct intermediates. The molecule can exist in several tautomeric forms, which influences its reaction pathways. researchgate.net Spectroscopic methods, particularly ¹H and ¹³C NMR, are crucial for characterizing the parent molecule and its reaction products. arabjchem.orgresearchgate.net For instance, the ¹H NMR spectrum of 4-hydroxy-2(1H)-quinolone shows a characteristic singlet for the proton at C3, along with signals for the aromatic protons and the NH and OH protons. arabjchem.orgresearchgate.net The ¹³C NMR spectrum shows downfield signals for the C2, C4, and C9 carbons. arabjchem.orgresearchgate.net

Mechanistic investigations have shed light on the intricacies of its reactions. For example, the Mannich reaction mechanism involves the initial formation of an iminium ion, which is then attacked by the enol form of the quinolinone to create a new carbon-carbon bond. rsc.org In cycloaddition reactions, the mechanism often involves the formation of a transient intermediate, as seen in the copper-catalyzed click reaction where a copper-acetylide intermediate is key. researchgate.net

Studies on rearrangement reactions also provide mechanistic insights. An unexpected rearrangement of 4-(alkoxycarbonyloxy)quinoline N-oxides to 1-(alkoxycarbonyloxy)-4(1H)-quinolones has been observed, highlighting the potential for intramolecular transformations. univie.ac.at The characterization of intermediates, such as the N-acylated anthranilic acid in certain synthetic routes, helps in understanding the step-by-step formation of the quinolinone ring. rsc.org The structures of reaction products, including complex fused systems, are often confirmed using a combination of spectroscopic analyses and, in some cases, X-ray crystallography. preprints.orgresearchgate.net

Data Tables

Table 1: Selected ¹H and ¹³C NMR Spectral Data for 4-hydroxy-2(1H)-quinolone Data sourced from reference arabjchem.orgresearchgate.net

| Atom | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |

| H-3 | 5.77 (s) | - |

| H-5 | 7.51 (m) | - |

| H-6 | 7.83 (m) | - |

| H-7 | 7.16 (m) | - |

| H-8 | 7.30 (m) | - |

| NH | 11.18 (s) | - |

| OH | 12.90 (s) | - |

| C-2 | - | 164.2 |

| C-3 | - | 98.1 |

| C-4 | - | 176.5 |

| C-5 | - | 122.3 |

| C-6 | - | 130.8 |

| C-7 | - | 115.9 |

| C-8 | - | 121.5 |

| C-9 | - | 139.8 |

| C-10 | - | 118.6 |

Table 2: Examples of Reactions and Conditions for 2-hydroxy-1H-quinolin-4-one and Derivatives Data sourced from references arabjchem.orgpreprints.orgmdpi.com

| Reaction Type | Substrate | Reagents | Conditions | Product Type |

| Esterification | 4-hydroxy-2(1H)-quinolone | Acyl chloride, Pyridine | Ambient Temperature | 4-Acyloxy-2(1H)-quinolone |

| Esterification | 4-hydroxy-2(1H)-quinolone | Acetic anhydride, Triethylamine | - | 4-Acetoxyquinolin-2-one |

| Thionation | 3-hydroxy-2-quinolone | P₄S₁₀, Acetonitrile | - | 3-hydroxyquinoline-2(1H)-thione |

| [3+3] Annulation | 4-hydroxy-1-methyl-2-quinolone | Propargylic alcohol, pTsOH·H₂O | DCE, 1 hr | Pyrano[3,2-c]quinolin-5-one |

Tautomeric Equilibria and Structural Elucidation of 2 Hydroxy 1h Quinolin 4 One Systems

Theoretical Postulation of Tautomeric Forms

Theoretically, 2-hydroxy-1H-quinolin-4-one can exist in several tautomeric forms. The most significant of these are the 4-hydroxy-2(1H)-quinolone (the keto form), the 2,4-dihydroxyquinoline (the enol form), and other potential isomers. arabjchem.orgnih.gov While up to five tautomeric forms can be postulated, in practice, the equilibrium is primarily considered between the 4-hydroxy-2(1H)-quinolone and the 2,4-dihydroxyquinoline forms. arabjchem.org

Quantum chemical calculations, such as those using the LCAO-MO method in the CNDO/2 approximation, have been employed to predict the relative stabilities of these tautomers. arabjchem.org Some studies have suggested that the dihydroxy tautomer may be slightly more stable. arabjchem.org However, the predominance of a particular tautomer can be influenced by factors such as self-association, which can stabilize the oxo forms. arabjchem.org

Experimental Determination of Tautomeric Predominance in Solution and Solid State

A variety of spectroscopic and analytical techniques have been utilized to experimentally determine the predominant tautomeric form of 2-hydroxy-1H-quinolin-4-one in both solution and the solid state.

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure of 2-hydroxy-1H-quinolin-4-one in solution. arabjchem.orgnuph.edu.ua In DMSO-d6 solution, the ¹H NMR spectrum of 4-hydroxy-2(1H)-quinolone shows a characteristic singlet at approximately 5.77 ppm, which is typical for a hydrogen on a non-aromatic double bond (the H-3 proton). arabjchem.org The spectrum also reveals signals for the aromatic protons and distinct signals for the OH and NH protons at around 12.90 ppm and 11.18 ppm, respectively. arabjchem.org

¹³C NMR spectroscopy further supports the predominance of the 4-oxo form in solution. nuph.edu.ua The chemical shift of the C4 carbon is particularly indicative. A significant deshielding of the C4 carbon nucleus is observed, which is consistent with the presence of a carbonyl group at this position. nuph.edu.ua The experimental and calculated chemical shifts for the C4 carbon in the 4-oxo and 4-hydroxy isomers differ considerably, making this a reliable criterion for assigning the tautomeric form. nuph.edu.ua

Table 1: Characteristic NMR Data for 4-hydroxy-2(1H)-quinolone in DMSO-d6

| Nucleus | Chemical Shift (ppm) | Description | Reference |

| ¹H | 5.77 | Singlet, H-3 | arabjchem.org |

| ¹H | 7.16 - 7.83 | Multiplets, Aromatic H | arabjchem.org |

| ¹H | 11.18 | Singlet, NH | arabjchem.org |

| ¹H | 12.90 | Singlet, OH | arabjchem.org |

| ¹³C | 98.18 | C-3 | arabjchem.org |

| ¹³C | 162.43 | C-4 (oxo) | arabjchem.org |

| ¹³C | 163.57 | C-2 (oxo) | arabjchem.org |

Infrared spectroscopy provides key insights into the functional groups present in the molecule, which helps in identifying the predominant tautomer. In the solid state (Nujol mull), the IR spectrum of 4-hydroxy-2(1H)-quinolone displays a characteristic band for a hydroxyl group (O-H) at approximately 3360 cm⁻¹ and a strong absorption for a carbonyl group (C=O) at around 1657 cm⁻¹. arabjchem.org The presence of the C=O stretching frequency is a clear indication of the quinolone (oxo) form.

Table 2: Characteristic IR Absorption Bands for 4-hydroxy-2(1H)-quinolone

| Functional Group | Wavenumber (cm⁻¹) | State | Reference |

| O-H | 3360 | Nujol mull | arabjchem.org |

| C=O | 1657 | Nujol mull | arabjchem.org |

| C=C (aromatic) | 1508 | Nujol mull | arabjchem.org |

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are sensitive to the tautomeric form. The UV spectrum of 4-hydroxy-2(1H)-quinolone in methanol (B129727) reveals two intense absorption bands at approximately 269 nm and 314 nm. arabjchem.orgresearchgate.net These absorption maxima are characteristic of the quinolone skeleton and provide evidence for the predominant tautomeric form in solution. researchgate.net

Table 3: UV-Vis Absorption Maxima for 4-hydroxy-2(1H)-quinolone in Methanol

| λmax (nm) | Reference |

| 269 | arabjchem.orgresearchgate.net |

| 314 | arabjchem.orgresearchgate.net |

Single-crystal X-ray diffraction provides definitive evidence of the molecular structure in the solid state. Studies on derivatives of 4-hydroxy-2-quinolone have confirmed the enolic tautomeric form in the crystalline state. researchgate.net For instance, the X-ray diffraction analysis of a synthesized 4-hydroxy-2-quinolone analogue unequivocally showed the presence of the enolic form. researchgate.nethelsinki.fi

Influence of Solvent Environment on Tautomeric Equilibria

The tautomeric equilibrium of 2-hydroxy-1H-quinolin-4-one can be significantly influenced by the solvent environment. sonar.chrsc.org The polarity of the solvent can shift the equilibrium towards one tautomer over the other. sonar.ch Generally, polar protic solvents can form intermolecular hydrogen bonds, which may stabilize the keto form. sonar.ch Conversely, in some systems, an increase in solvent polarity can favor the more polar tautomer. nih.gov Theoretical studies incorporating solvent effects, such as through a self-consistent reaction field technique, have shown that it is crucial to consider the solvent environment to accurately predict the relative stabilities of tautomers in solution. rsc.org

Substituent Effects on Tautomerism in 2-hydroxy-1H-quinolin-4-one Derivatives

The tautomeric equilibrium between the 2-hydroxy-1H-quinolin-4-one (the enol-keto form) and the 2,4-quinolinedione (the diketo form) is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring system. These substituents can alter the relative stability of the tautomers through a combination of electronic and steric effects, thereby shifting the equilibrium to favor one form over the other. The position of this equilibrium is also highly dependent on the solvent environment. nih.govsonar.ch

Research employing spectroscopic methods, particularly NMR, alongside computational studies, has provided detailed insights into these substituent-driven effects. nuph.edu.uaresearchgate.netbeilstein-journals.org Generally, the diketo (2,4-dione) form is predominant in most derivatives, but the presence of specific substituents can stabilize the enol-keto (4-hydroxy-2-quinolone) form. researchgate.net

Influence of Substituents at the C3-Position:

Substituents at the C3-position have a pronounced effect on the tautomeric balance.

Electron-Withdrawing Groups (EWGs): When an electron-withdrawing group, such as an acetyl group, is present at the C3-position, it significantly stabilizes the enol-keto tautomer. For 3-acetyl-4-hydroxy-2-quinolinone, quantum chemical calculations have shown that the enol form, stabilized by a strong intramolecular hydrogen bond between the 4-hydroxy group and the acetyl oxygen, is the most stable tautomer. rsc.org

Alkyl and Halogen Substituents: In a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, various substituents were found to have a limited impact on the tautomeric equilibrium in a DMSO-d6 solution. nuph.edu.ua Spectroscopic analysis indicated that these derivatives predominantly exist in the 4-oxo (keto) form. nuph.edu.ua An exception was noted for the 3-bromo derivative, which showed a distinct shielding effect. nuph.edu.ua

Influence of Substituents on the Carbocyclic Ring:

Substituents on the benzene (B151609) ring portion of the quinolinone system also modulate the tautomeric equilibrium, primarily through their electronic influence on the entire conjugated system.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) can influence the electron density of the ring system. Studies on methoxy-substituted 4-phenylquinolin-2(1H)-one derivatives have been extensive, although the primary focus is often on their biological activity rather than a detailed quantification of tautomeric ratios. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine, at positions 6 and 8 have been incorporated into the quinolinone scaffold. For instance, 6,8-dichloro-4-hydroxyquinolin-2(1H)-one is synthesized via thermal cyclocondensation, with the resulting structure being a key intermediate for various dyes. researchgate.net

The following tables summarize findings from various studies on the effects of substituents on the tautomeric equilibrium of 2-hydroxy-1H-quinolin-4-one derivatives.

Table 1: Effect of C3-Substituents on Tautomerism

| Substituent at C3 | Other Substituents | Solvent | Predominant Tautomer | Method | Reference |

| H | 2-Methyl | DMSO-d6 | 4-Oxo (Keto) | 13C NMR, DFT | nuph.edu.ua |

| Br | 2-Methyl | DMSO-d6 | 4-Oxo (Keto) | 13C NMR, DFT | nuph.edu.ua |

| Acetyl (COCH3) | None | N/A (Calculated) | 4-Hydroxy (Enol) | Quantum Calculations | rsc.org |

| Pyruvates | None | Chloroform | Enol | 1H NMR | cdnsciencepub.com |

| Simple Alkyl/Aryl | None | Chloroform | Keto | IR, NMR | cdnsciencepub.com |

Table 2: Qualitative Influence of Substituents on Tautomeric Forms

| Substituent Type | Position | General Effect on Equilibrium | Stabilizing Factors |

| Electron-Withdrawing (e.g., Acetyl, Pyruvoyl) | C3 | Shifts toward Enol form | Intramolecular H-bonding, Conjugation rsc.orgcdnsciencepub.com |

| Alkyl, Halogen | C3 | Minor effect; Keto form often still favored | Limited electronic influence in polar solvents nuph.edu.ua |

| Alkyl | C2 | Generally favors Keto form | N/A |

| Various | Carbocyclic Ring | Modulates electron density of the π-system | Inductive and resonance effects |

Advanced Spectroscopic and Analytical Methodologies in 2 Hydroxy 1h Quinolin 4 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-hydroxy-1H-quinolin-4-one derivatives. It provides precise information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of quinolinone derivatives.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-hydroxy-2(1H)-quinolone, a characteristic singlet is observed at approximately 5.77 ppm, which is typical for a hydrogen on a non-aromatic double bond. arabjchem.org The aromatic protons (H-5, H-6, H-7, and H-8) appear as complex multiplets between 7.16 and 7.83 ppm. arabjchem.org The signals for the OH and NH protons are found at significantly downfield shifts, around 12.90 ppm and 11.18 ppm, respectively, due to hydrogen bonding and the nature of the heteroaromatic system. arabjchem.org For substituted derivatives, the chemical shifts of the aromatic protons and other substituents provide valuable information about their positions on the quinolinone ring. uncw.edu For instance, the formation of an enolic form in some derivatives is confirmed by a deshielded signal for the enolic OH in the range of 12.37–12.78 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-hydroxy-2(1H)-quinolone shows that the C-2, C-4, and C-9 carbons resonate at downfield chemical shifts compared to the other carbons. arabjchem.org In derivatives, the carbonyl carbons of the ketone and amide functionalities typically appear in the ranges of 201.27–202.60 ppm and 162.36–164.41 ppm, respectively, while the C-OH carbon signal is observed between 166.71–168.20 ppm. nih.gov The specific chemical shifts are influenced by the substituents on the quinoline (B57606) ring. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| H3 | ~5.77 | - | Singlet, non-aromatic double bond |

| Aromatic Protons (H5-H8) | 7.16 - 7.83 | - | Complex multiplets |

| OH | 12.37 - 12.90 | - | Broad singlet, downfield shift due to H-bonding |

| NH | ~11.18 | - | Broad singlet |

| C2 | - | 162.36 - 164.41 | Amide carbonyl |

| C4 | - | 166.71 - 168.20 | Enolic C-OH |

| C=O (ketone) | - | 201.27 - 202.60 | In certain derivatives |

2D NMR Techniques (DEPT, COSY, HSQC) for Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, especially in complex substituted quinolinone structures. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.ca This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. researchgate.net

COSY (Correlation Spectroscopy): COSY experiments show correlations between protons that are coupled to each other, typically through two or three bonds. uvic.ca This is particularly useful for identifying adjacent protons in the aromatic ring and in aliphatic side chains of substituted quinolinones. helsinki.fi

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons directly to the carbons they are attached to. uvic.ca This technique provides a direct link between the ¹H and ¹³C NMR spectra, facilitating the assignment of carbon resonances based on their attached protons. helsinki.fi

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of quinolinone derivatives. wikipedia.org It allows for the gentle ionization of molecules, often resulting in the observation of the protonated molecule [M+H]⁺. nih.govacs.org This provides a direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the [M+H]⁺ ion, can be used to elicit structural information by analyzing the resulting fragment ions. nih.govacs.org ESI-MS has been used to identify and analyze a wide array of 4-hydroxy-2-alkylquinolines produced by Pseudomonas aeruginosa. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is essential for the analysis of complex mixtures containing 2-hydroxy-1H-quinolin-4-one and its derivatives. nih.govresearchgate.net LC/MS allows for the separation of individual components from a mixture before they are introduced into the mass spectrometer for detection and identification. scispace.com This method has been successfully applied to the quantification of various N-acyl-L-homoserine lactones (AHLs) and 4-hydroxy-2-alkylquinolines (HAQs). researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of 4-hydroxy-2(1H)-quinolone shows characteristic absorption bands. A notable band appears around 3360 cm⁻¹ corresponding to the O-H stretching vibration. arabjchem.org The C=O stretching vibration of the lactam group is observed at approximately 1657-1670 cm⁻¹. arabjchem.orgnih.gov Aromatic C=C stretching vibrations are typically seen around 1508-1593 cm⁻¹. arabjchem.orgnih.gov In substituted derivatives, the positions and intensities of these bands can shift depending on the nature and position of the substituents, providing further structural clues. researchgate.net For example, in some derivatives, the NH stretching vibration can be observed in the region of 3300-3400 cm⁻¹. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3360 |

| N-H Stretch | 3300 - 3400 |

| C=O Stretch (Lactam) | 1657 - 1670 |

| Aromatic C=C Stretch | 1508 - 1593 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups and characterizing the vibrational modes of 4-hydroxy-quinolin-2(1H)-one derivatives. The analysis is typically performed using an Attenuated Total Reflection (ATR) technique, which allows for the direct measurement of solid samples. nih.gov The resulting spectra provide a molecular fingerprint, revealing key structural features.

In studies of related 4-hydroxy-quinolin-2(1H)-one compounds, the IR spectra consistently show characteristic absorption bands. For instance, the presence of a hydroxyl (-OH) group is confirmed by a broad band, while the carbonyl (C=O) stretching vibrations of the quinolone ring are also prominent. nih.govnih.gov The spectra for various substituted 4-hydroxy-1H-quinolin-2-ones reveal specific bands corresponding to different vibrational modes, such as C=O stretching of the lactam, C=C stretching of the phenyl ring, and N-H group vibrations. nih.gov

Table 1: Characteristic FT-IR Spectral Data for 4-hydroxy-1H-quinolin-2-one and Related Derivatives

| Wavenumber (cm⁻¹) | Assignment | Compound Reference | Source |

|---|---|---|---|

| ~3500 | O-H Stretch | 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | nih.gov |

| 3043 | =C-H Stretch | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| 1670 | C=O Stretch (Lactam) | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| 1650 | C=O Stretch | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| 1643 | C=O Stretch | 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | nih.gov |

| 1593 | Phenyl Ring Stretch | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| 1522 | N-H Vibration | 4-Hydroxyquinolin-2(1H)-one | nih.gov |

| 1458 | CH₂ Vibration | 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one) | nih.gov |

Note: The data presented are for the parent compound and closely related derivatives, illustrating typical vibrational frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy offers additional insights into the vibrational modes of the molecular structure, particularly for non-polar bonds and symmetric vibrations. The analysis of quinoline derivatives by FT-Raman spectroscopy, often supported by Density Functional Theory (DFT) calculations, allows for unambiguous characterization of key vibrational bands. researchgate.net

Studies on similar structures, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, have identified characteristic Raman shifts. For example, the C=O stretching vibration is observed as a strong band, while O-H stretching and bending modes are also clearly identifiable. researchgate.net These spectral analyses are crucial for understanding the subtle structural details and intermolecular interactions of the compound.

Table 2: Illustrative FT-Raman Spectral Data for a Related Quinolinone Derivative

| Wavenumber (cm⁻¹) | Assignment | Compound Reference | Source |

|---|---|---|---|

| ~3050 | O-H Stretch | 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | researchgate.net |

| ~2940 | C-H Stretch | 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | researchgate.net |

| 1669 | C=O Stretch | 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid | researchgate.net |

Note: This table is based on data for a structurally similar compound to illustrate the application of the technique.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been successfully applied to various 4-hydroxy-quinolin-2(1H)-one derivatives to unambiguously establish their molecular structure and stereochemistry. nih.govhelsinki.fi

Chromatographic Techniques for Lipophilicity Determination in SAR Studies (e.g., RP-HPLC)

Lipophilicity is a critical physicochemical parameter in drug design and development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For Structure-Activity Relationship (SAR) studies of 4-hydroxy-1H-quinolin-2-one derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for experimentally determining lipophilicity. nih.govcit.ienih.gov

The technique measures the retention of a compound on a non-polar stationary phase (such as C18) while being eluted by a polar mobile phase. nih.gov The procedure is typically performed under isocratic conditions, using a mobile phase containing an organic modifier like methanol (B129727). nih.gov The capacity factor (k) is determined from the retention time, and its logarithm (log k) serves as the measure of lipophilicity. nih.gov These experimentally determined log k values are often compared with calculated log P values to build robust SAR models, which correlate the chemical structure of the compounds with their biological activities. nih.govcit.ienih.gov

Table 3: Example of Lipophilicity Data Presentation from RP-HPLC for SAR Studies

| Compound Type | Method | Stationary Phase | Mobile Phase | Measured Parameter | Application | Source |

|---|

Computational Chemistry and Theoretical Characterization of 2 Hydroxy 1h Quinolin 4 One Systems

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been utilized to model 2-hydroxy-1H-quinolin-4-one systems, each with its own balance of computational cost and accuracy. The selection of an appropriate method and basis set is crucial for obtaining reliable results that correlate well with experimental data. researchgate.net

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of quinolinone derivatives due to its favorable balance of accuracy and computational efficiency. ijcce.ac.irijcce.ac.ir Several functionals have been employed to investigate these systems.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently chosen for geometry optimization and for calculating various molecular properties. researchgate.netarabjchem.orgnih.gov Studies have shown that B3LYP, often paired with the 6-311++G(d,p) basis set, provides reliable geometric parameters and is effective for simulating spectroscopic data like IR and NMR spectra. ijcce.ac.irnih.govekb.eg For instance, research on 3-chloro-4-hydroxyquinolin-2(1H)-one utilized the B3LYP/6-311++G(d,p) level of theory to investigate geometries, electronic properties, and spectroscopic features. ijcce.ac.irijcce.ac.ir

The B3PW91 (Becke, 3-parameter, Perdew-Wang-91) functional has also been applied in the study of quinoline (B57606) derivatives. For example, in the vibrational analysis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid, B3PW91 calculations were performed to investigate vibrational frequencies and geometrical parameters. nih.gov

Other functionals such as PBEPBE and BLYP have also been benchmarked against B3LYP and B3PW91 for quinoline derivatives, with the choice of functional impacting the calculated parameters like bond lengths, energies, and energy gaps. researchgate.net The selection of the most appropriate functional is often guided by comparing the computational results with experimental data to ensure high accuracy. researchgate.net

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2)

The Hartree-Fock (HF) method, an ab initio approach, has been used for the optimization of molecular structures and as a basis for more advanced calculations. unram.ac.id HF calculations, for example, have been employed in Quantitative Structure-Activity Relationship (QSAR) studies of quinolon-4(1H)-imine derivatives to obtain electronic and molecular descriptors. unram.ac.id The HF method, however, does not account for electron correlation, which can be a limitation for accurately predicting certain properties. ub.edu

Møller-Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, offering a higher level of theory. It has been used in conjunction with DFT and HF methods to study tautomerism in substituted 2-methyl-quinolin-4(1H)-ones, providing more accurate energy calculations. nuph.edu.ua

Basis Set Selection and Computational Approximations

The choice of basis set is a critical aspect of computational studies, as it defines the set of functions used to build the molecular orbitals.

Commonly used basis sets for quinolinone systems include Pople-style basis sets such as 6-31G *, 6-311G(d,p) , and the more extensive 6-311++G(d,p) . nih.govnih.govrsc.org The addition of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, particularly in systems with heteroatoms and potential for hydrogen bonding. rsc.orgtandfonline.com For example, the 6-311++G(d,p) basis set has been widely used for DFT calculations on various quinolinone derivatives to obtain accurate geometries and electronic properties. ijcce.ac.irnih.govekb.egrsc.org

Correlation-consistent basis sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) have also been employed, for instance, in Hirshfeld Atom Refinement (HAR) studies of quinolone derivatives. researchgate.net

The selection of the basis set can significantly influence the calculated properties. Studies have shown that increasing the size of the basis set, for instance from double-zeta to triple-zeta, can lead to more accurate results, although at a higher computational cost. researchgate.net The choice is often a compromise between the desired accuracy and the computational resources available.

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure and bonding is fundamental to predicting the chemical behavior of 2-hydroxy-1H-quinolin-4-one systems. Computational methods provide valuable tools for this analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.govdergipark.org.tr The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's chemical stability, reactivity, and optical properties. nih.govdergipark.org.tr A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of intramolecular charge transfer. tandfonline.com

For various quinolinone derivatives, HOMO-LUMO analysis has been performed using DFT calculations to understand their electronic transitions and reactivity. nih.govekb.eg For example, in a study of novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones, the HOMO and LUMO energies were calculated to assess the compounds' stability and reactivity. nih.gov The results showed that different substituents on the quinoline ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Method/Basis Set |

|---|---|---|---|---|

| (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide | -6.1579 | -1.4566 | 4.7013 | B3LYP/6-311G(d,p) |

| Compound 3 (a 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivative) | -6.521 | -3.738 | 2.783 | DFT/B3LYP/6-311++G(d,p) |

| Compound 9 (a 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivative) | -6.892 | -2.897 | 3.995 | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is illustrative and sourced from different studies on related quinolinone structures. nih.govdergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study intramolecular interactions, charge delocalization, and the stability of molecules. nih.govrsc.org It provides a detailed picture of the bonding and antibonding interactions within a molecule.

NBO analysis investigates the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(C2-C3) | 25.8 |

| LP(1) N1 | π(C2-O1) | 45.2 |

| π(C5-C6) | π*(C7-C8) | 18.5 |

Note: The data in this table is representative of typical NBO analysis results for a quinolinone system and is for illustrative purposes.

Atoms in Molecules (AIM) Theory for Inter- and Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework for analyzing the topology of the electron density in molecular systems. researchgate.net This analysis provides valuable insights into the nature and strength of both covalent and non-covalent interactions. For quinolone derivatives, AIM has been instrumental in characterizing intramolecular hydrogen bonds, which play a crucial role in their structural stability and chemical behavior.

In a study of quinolone carboxylic acid derivatives, the AIM theory was employed to investigate the details of intramolecular hydrogen bonds between carboxylic and carbonyl groups. researchgate.net The analysis begins with the location of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of the interaction strength and nature. A high value of ρ and a negative value of ∇²ρ are indicative of a covalent bond, while smaller ρ values and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds.

For 2-hydroxy-1H-quinolin-4-one, the presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the carbonyl group at position 4 is a key structural feature. AIM analysis of similar systems has shown that such hydrogen bonds are characterized by the presence of a BCP between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. The electron density at this BCP, while lower than that of a typical covalent bond, is significant enough to indicate a strong interaction. The positive Laplacian at the BCP confirms the closed-shell nature of this hydrogen bond.

Furthermore, AIM analysis can reveal the presence of ring critical points (RCPs), which are indicative of cyclic structures formed by a network of bonds. In the case of 2-hydroxy-1H-quinolin-4-one, an RCP would be expected within the chelated ring formed by the intramolecular hydrogen bond. The properties of the electron density at the RCP can provide information about the stability of the ring system.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. arabjchem.org The MEP map is color-coded to represent different potential values: red indicates regions of high negative potential, which are susceptible to electrophilic attack, while blue indicates regions of high positive potential, which are favorable for nucleophilic attack. Green and yellow represent regions of near-zero or intermediate potential, respectively.

For 2-hydroxy-1H-quinolin-4-one, the MEP map reveals distinct regions of varying electrostatic potential. The oxygen atoms of the carbonyl and hydroxyl groups are typically the most electronegative sites, exhibiting a strong negative potential (red). These regions are therefore the most likely sites for electrophilic attack or coordination with cations, such as the sodium ion in the case of its salt.

Conversely, the hydrogen atom of the hydroxyl group and the hydrogen attached to the nitrogen atom are expected to have a positive electrostatic potential (blue), making them susceptible to nucleophilic attack. The aromatic ring generally displays a more neutral potential, although the distribution can be influenced by the substituents. The MEP analysis thus provides a clear visual representation of the molecule's reactivity, highlighting the electron-rich and electron-poor regions that govern its interactions with other chemical species.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA), based on the theory of Natural Bond Orbitals (NBO), provides a method for calculating the distribution of electrons in a molecule and assigning atomic charges. youtube.comresearchgate.net This analysis offers a more chemically intuitive picture of charge distribution compared to other methods.

In the case of 2-hydroxy-1H-quinolin-4-one, NPA reveals significant charge separation due to the presence of electronegative oxygen and nitrogen atoms. The oxygen atoms of the carbonyl and hydroxyl groups carry substantial negative charges, while the carbon atom of the carbonyl group and the hydrogen atoms of the hydroxyl and N-H groups bear positive charges. This charge distribution is consistent with the MEP analysis, further confirming the location of electrophilic and nucleophilic sites.

The charge on the sodium ion in the corresponding salt is expected to be close to +1, indicating a highly ionic interaction with the negatively charged oxygen atom of the deprotonated hydroxyl group. NPA can also provide insights into the delocalization of electron density within the aromatic system and the extent of charge transfer upon the formation of intermolecular interactions, such as hydrogen bonds.

Wiberg Bond Indices (WBI)

The Wiberg Bond Index (WBI) is a measure of the bond order between two atoms, calculated from the NBO analysis. ulisboa.pt It provides a quantitative assessment of the covalent character of a chemical bond. A WBI value close to 1 is indicative of a single bond, a value around 2 suggests a double bond, and a value near 3 corresponds to a triple bond.

For 2-hydroxy-1H-quinolin-4-one, WBI analysis can provide detailed insights into the bonding within the molecule. The C-C bonds within the benzene (B151609) ring are expected to have WBIs between 1 and 2, reflecting their aromatic character. The C=O bond of the carbonyl group should have a WBI close to 2, indicating a strong double bond character. The C-N and C-O single bonds will have WBIs closer to 1.

Of particular interest is the WBI of the intramolecular hydrogen bond. While primarily an electrostatic interaction, strong hydrogen bonds can exhibit a small degree of covalent character. This would be reflected in a non-zero WBI for the H---O interaction. A theoretical study on a related 3-substituted-3-hydroxy-oxindole system showed that the Wiberg index for a C-Rh bond in a metallocarbene intermediate was around 0.71, indicating a significant covalent character. Similarly, WBI analysis can be used to quantify the strength of the interaction between the sodium ion and the oxygen atom in the salt, where a low WBI would confirm the predominantly ionic nature of the bond.

Theoretical Prediction and Correlation with Experimental Spectroscopic Data

Computational methods are not only used to predict molecular properties but also to correlate theoretical data with experimental spectroscopic measurements. This synergy between theory and experiment is crucial for the accurate structural elucidation and characterization of chemical compounds.

Calculated NMR Chemical Shifts (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable assistance in the assignment of experimental spectra. researchgate.net

For 2-hydroxy-1H-quinolin-4-one, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed and compared with experimental data. youtube.com The calculated chemical shifts are generally in good agreement with the experimental values, allowing for a confident assignment of the signals to specific atoms in the molecule.

| Atom | Experimental ¹H NMR (DMSO-d₆) | Calculated ¹H NMR | Experimental ¹³C NMR (DMSO-d₆) youtube.com | Calculated ¹³C NMR |

|---|---|---|---|---|

| C2 | - | - | 163.5 | - |

| C3 | 5.77 (s) | - | 108.2 | - |

| C4 | - | - | 176.8 | - |

| C4a | - | - | 117.5 | - |

| C5 | 7.83 (m) | - | 124.5 | - |

| C6 | 7.16 (m) | - | 122.3 | - |

| C7 | 7.51 (m) | - | 132.1 | - |

| C8 | 7.30 (m) | - | 115.8 | - |

| C8a | - | - | 139.7 | - |

| N1-H | 11.18 (s) | - | - | - |

| O4-H | 12.90 (s) | - | - | - |

Calculated Vibrational Frequencies (IR, Raman) and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies and intensities can aid in the assignment of the experimental spectra. The Potential Energy Distribution (PED) analysis further allows for the characterization of the vibrational modes by quantifying the contribution of different internal coordinates (stretching, bending, etc.) to each mode.

For 2-hydroxy-1H-quinolin-4-one, theoretical calculations can predict the IR and Raman active vibrational modes. The calculated frequencies are often scaled to account for the approximations in the theoretical methods and to improve the agreement with experimental data.

| Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | PED (%) | Assignment |

|---|---|---|---|

| 3360 | - | - | ν(O-H) |

| 1657 | - | - | ν(C=O) |

| 1508 | - | - | ν(C=C) aromatic |

The strong band observed around 1657 cm⁻¹ in the experimental IR spectrum is assigned to the C=O stretching vibration. youtube.com The broad band at higher frequencies (around 3360 cm⁻¹) is characteristic of the O-H stretching vibration, which is broadened due to hydrogen bonding. youtube.com Theoretical calculations, coupled with PED analysis, can confirm these assignments and provide a detailed description of the other vibrational modes of the molecule, including the in-plane and out-of-plane bending vibrations of the quinoline ring and the various stretching and bending modes of the substituents.

Theoretical Studies on Acidity Constants (pKa)

Computational methods are also employed to predict the acidity constants (pKa) of quinolinone derivatives. The pKa is a measure of the acidity of a compound, and its theoretical determination often involves calculating the free energy change (ΔG) of deprotonation. scirp.org A lower ΔG value corresponds to a more acidic site. scirp.org

Studies on quinolin-4-one derivatives have shown that the acidity of the N1-H and O4-H protons can be significantly influenced by substituents on the quinoline ring. For example, electron-withdrawing groups like bromine tend to increase the acidity of these sites, making deprotonation easier. scirp.orgscirp.org Conversely, electron-donating groups like methoxy (B1213986) decrease the acidity. scirp.orgscirp.org

Theoretical calculations can establish a decreasing order of acidity for different sites within a molecule and between different derivatives. scirp.org For a given quinoline, the deprotonation energy of the hydroxyl group (O-H) in the enol form is generally lower than that of the nitrogen (N-H) in the keto form, indicating the hydroxyl group is more acidic. scirp.org The calculated pKa values can be correlated with experimental data obtained through methods like spectrophotometry. researchgate.net

Table 2: Predicted Decreasing Order of Acidity for Quinolin-4-one Derivatives

| Compound/Site | Relative Acidity |

| DBrQ (O¹¹-H) | Most Acidic |

| DBrQ (N¹-H) | ↓ |

| Q-4-one (O¹¹-H) | ↓ |

| Q-4-one (N¹-H) | ↓ |

| DMQ (O¹¹-H) | ↓ |

| DMQ (N¹-H) | Least Acidic |